

physical and chemical characteristics of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol

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Compound of Interest

Compound Name: 2-Fluoro-6-(trifluoromethyl)benzyl alcohol

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An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-Fluoro-6-(trifluoromethyl)benzyl alcohol** (CAS No. 152211-15-9). This fluorinated aromatic alcohol is a valuable building block in medicinal chemistry and materials science, owing to the unique properties conferred by the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This document summarizes its known physical and chemical properties, provides insights into its synthesis and reactivity, and discusses its potential applications based on the current understanding of similarly structured fluorinated compounds. All quantitative data is presented in structured tables for clarity, and a detailed, though general, experimental protocol for its synthesis is provided.

Chemical Identity and Physical Properties

2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a colorless to yellowish liquid at room temperature. Its chemical structure and key identifiers are presented below.

Identifier	Value
IUPAC Name	[2-Fluoro-6-(trifluoromethyl)phenyl]methanol[1] [2]
CAS Number	152211-15-9[1][2][3][4][5][6]
Molecular Formula	C ₈ H ₆ F ₄ O[1][2][4]
Molecular Weight	194.13 g/mol [1]
Canonical SMILES	C1=CC(=C(C(=C1)F)CO)C(F)(F)F
InChI	InChI=1S/C8H6F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2[1]
InChIKey	TZUCYZIRXZYOP-UHFFFAOYSA-N

A summary of the available physical property data is provided in Table 1. It is important to note that some variations in reported values exist in the literature.

Table 1: Physical Properties of **2-Fluoro-6-(trifluoromethyl)benzyl Alcohol**

Property	Value	Source(s)
Appearance	Colorless to yellowish liquid	[7]
Melting Point	-8 °C	[7]
Boiling Point	170 °C	[7]
Density	1.443 g/cm ³	[7]
Refractive Index	1.4560	Oakwood Chemical
Solubility	Soluble in ethanol, ether, and chloroform; slightly soluble in water.	[7]

Chemical Characteristics and Reactivity

The chemical behavior of **2-Fluoro-6-(trifluoromethyl)benzyl alcohol** is dictated by the interplay of the hydroxyl, fluoro, and trifluoromethyl functional groups on the aromatic ring.

- **Acidity (pKa):** The exact pKa of **2-Fluoro-6-(trifluoromethyl)benzyl alcohol** has not been experimentally determined in the reviewed literature. However, it is expected to be more acidic than benzyl alcohol (pKa \approx 15.4)[8][9]. The electron-withdrawing nature of both the ortho-fluoro and ortho-trifluoromethyl groups will increase the polarity of the O-H bond and stabilize the resulting benzyloxide anion, thereby lowering the pKa.
- **Reactivity:** As a primary alcohol, the hydroxyl group can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. The aromatic ring is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing trifluoromethyl group.

Spectral Data

While specific spectra with detailed peak assignments for **2-Fluoro-6-(trifluoromethyl)benzyl alcohol** are not readily available in the public domain, references to their existence suggest that standard analytical techniques have been used for its characterization[10]. The expected spectral features are outlined below.

Table 2: Predicted Spectral Characteristics

Technique	Expected Features
^1H NMR	Signals corresponding to the benzylic protons (CH_2OH), the hydroxyl proton ($-\text{OH}$), and the aromatic protons. The aromatic region will show complex splitting patterns due to ^1H - ^1H and ^1H - ^{19}F coupling.
^{13}C NMR	Resonances for the benzylic carbon, and the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
^{19}F NMR	Two distinct signals are expected: one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR)	Characteristic absorption bands for the O-H stretch (broad, $\sim 3300\text{ cm}^{-1}$), C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, and strong C-F stretching vibrations.
Mass Spectrometry	A molecular ion peak (M^+) at m/z 194. The fragmentation pattern would likely involve the loss of water, the hydroxymethyl group, and fragments related to the fluorinated benzene ring.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **2-Fluoro-6-(trifluoromethyl)benzyl alcohol** is not explicitly described in the reviewed literature. However, a common and logical synthetic route would be the reduction of the corresponding aldehyde, 2-Fluoro-6-(trifluoromethyl)benzaldehyde (CAS 60611-24-7)[[11](#)].

General Experimental Protocol: Reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde

This protocol is a generalized procedure based on standard chemical literature for the reduction of aromatic aldehydes to benzyl alcohols.

Materials:

- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (or Ethanol)
- Dichloromethane (or Ethyl Acetate)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

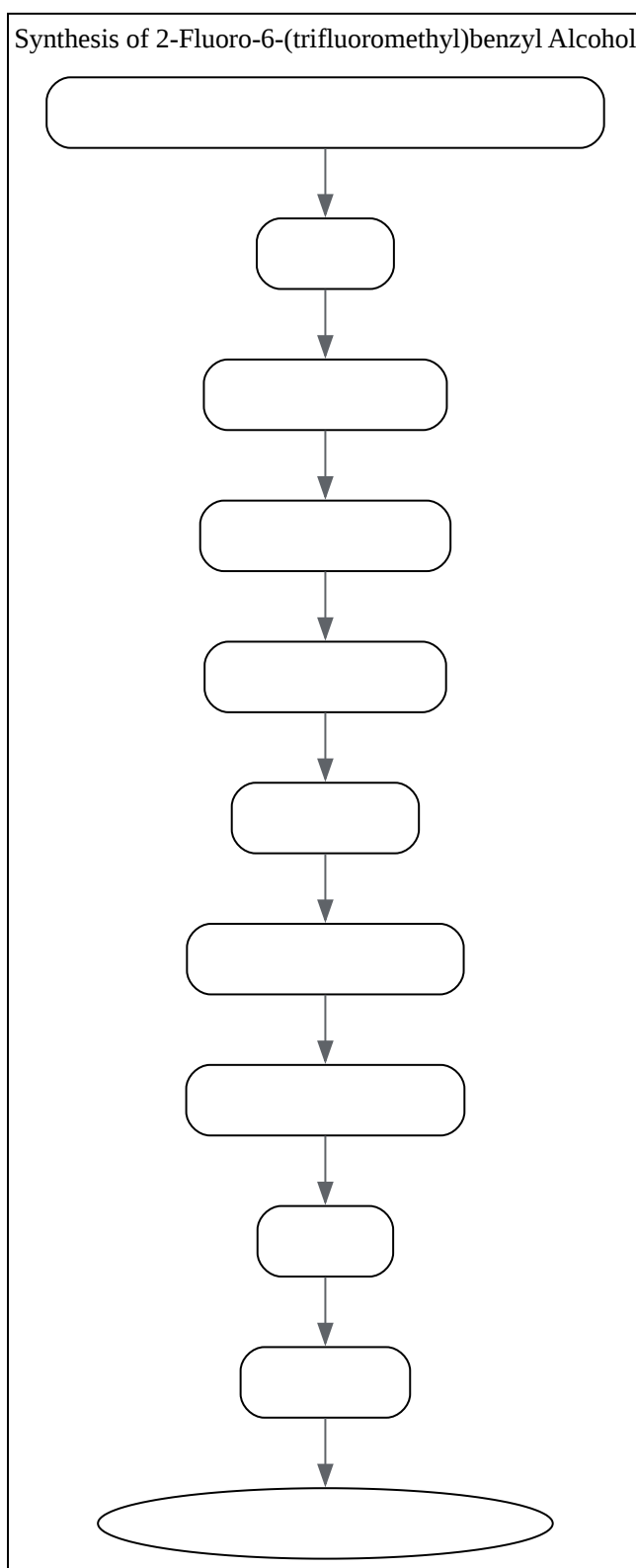
- Dissolve 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution in an ice bath to 0 °C.
- Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC-MS).

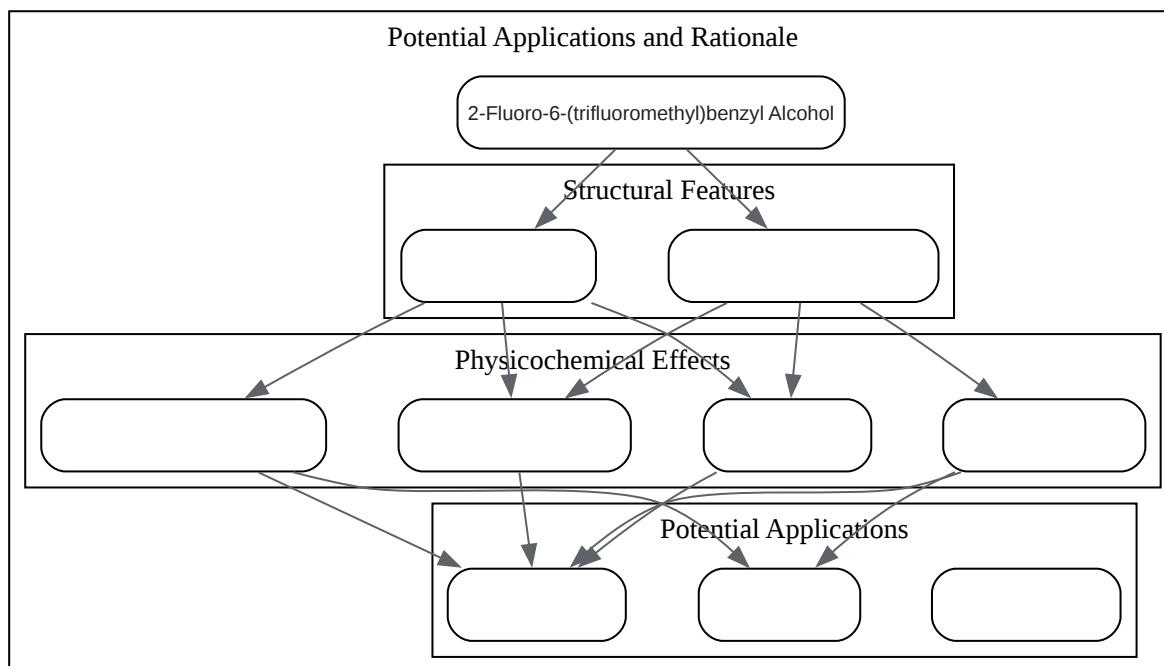
MS).

- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **2-Fluoro-6-(trifluoromethyl)benzyl alcohol** can be purified by flash column chromatography on silica gel if necessary.

Workflow Diagram:

Synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol





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